4-(Diethylamino)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-3,5-dimethylphenol is an organic compound characterized by the presence of a phenol group substituted with diethylamino and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with diethylamine. This reaction can be carried out under basic conditions using a suitable alkylating agent such as diethyl sulfate or diethyl iodide. The reaction is usually performed in an organic solvent like ethanol or acetone, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol derivatives.
Scientific Research Applications
4-(Diethylamino)-3,5-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylamino group can act as a nucleophile, participating in various chemical reactions. The phenol group can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Diethylamino)-3,5-dimethylphenol can be compared with other similar compounds, such as:
4-(Diethylamino)phenol: Lacks the dimethyl groups, which can affect its reactivity and properties.
3,5-Dimethylphenol: Lacks the diethylamino group, resulting in different chemical behavior and applications.
4-(Dimethylamino)phenol: Contains a dimethylamino group instead of a diethylamino group, leading to variations in its chemical properties and reactivity.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(diethylamino)-3,5-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-5-13(6-2)12-9(3)7-11(14)8-10(12)4/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
CGEKNQCMPRUAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.